N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-propylbenzamide
- 2-(furan-2-yl) [1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pyridine rings, along with the benzamide moiety, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-19-16(11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCRZOXWDAKAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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